

A Comparative Guide to Yttrium-90 Dosimetry: Monte Carlo vs. MIRD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium-90**

Cat. No.: **B1217062**

[Get Quote](#)

For researchers, scientists, and drug development professionals, accurate dosimetry is paramount in the development and application of **Yttrium-90** (Y-90) based radiotherapies. This guide provides a comprehensive cross-validation of two primary dosimetry methods: the established Medical Internal Radiation Dose (MIRD) formalism and the increasingly adopted Monte Carlo (MC) simulation.

This document outlines the fundamental differences between these approaches, presents quantitative comparisons from experimental studies, and details the methodologies employed. The goal is to offer an objective comparison to aid in the selection of the most appropriate dosimetric method for specific research and clinical applications.

Executive Summary

The MIRD formalism, a cornerstone of clinical dosimetry, offers simplicity and computational efficiency. However, its reliance on standardized models and assumptions of uniform activity distribution can lead to inaccuracies, particularly in heterogeneous tissues. Monte Carlo simulations, while computationally more intensive, provide a more granular and patient-specific dosimetry by tracking individual particle histories and accounting for complex geometries and tissue inhomogeneities. Studies consistently demonstrate that while MIRD can provide reasonable estimates for uniform tissues like the liver, it often falls short in accurately predicting dose in and near tissue interfaces, such as the lungs, where Monte Carlo methods are shown to be significantly more accurate.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies comparing dosimetry results obtained from Monte Carlo simulations and MIRD-based calculations for Y-90 radioembolization.

Organ/Tissue	Dosimetry Method	Mean Absorbed Dose / Difference	Study Reference
Liver	Monte Carlo (TOPAS) vs. MIRD	Average difference of 0.14 Gy/GBq (2.6%)	[1]
Monte Carlo (GPU-based) vs. MIRD	Differences of less than 15% in high-activity regions	[2][3]	
Monte Carlo (GATE) vs. MIRD (Organ Level)	Difference of about 0.3% in homogeneous tissue	[4]	
Lung	Monte Carlo (TOPAS) vs. MIRD	Absolute differences: 1.2 to 6.3 Gy/GBq; Relative differences: 153% to 231%	[1]
MIRD vs. Monte Carlo	MIRD underestimated mean absorbed dose by approximately -40%	[5]	
Partition Model (PM) vs. Monte Carlo	PM overestimated lung dose by 11.7%	[6]	
Tumor	Partition Model (PM) vs. Monte Carlo	PM underestimated tumor dose by as high as -78% in cases with high tumor-to-normal liver uptake ratio	[6]
Voxel Level	Monte Carlo (GPU-based) vs. Direct MC	Mean Absolute Relative Error (MARE): 4.53%	[2][3]
Voxel S-Value (VSV) vs. Direct MC	MARE: 6.71%	[2][3]	
Local Energy Deposition (LED) vs.	MARE: 49.36%	[2][3]	

Direct MC

Monte Carlo (GATE)
vs. MIRD (Voxel
Level)

Differences within 3%
in homogeneous
tissue; up to 14% in
heterogeneous tissue

[4]

Experimental Protocols

The validation of dosimetry methods typically involves simulations using digital phantoms or patient-specific data, and in some cases, physical phantoms with experimental measurements.

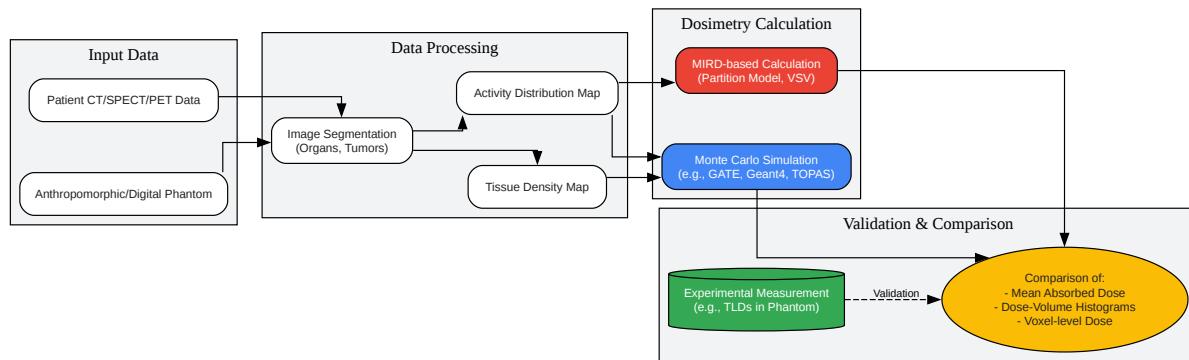
Patient-Specific Dosimetry Workflow

A common methodology for comparing Monte Carlo and MIRD dosimetry using patient data involves the following steps:

- Image Acquisition: Post-treatment imaging, such as PET/CT or SPECT/CT, is performed to determine the 3D distribution of Y-90 microspheres within the patient.[1][2][4] Pre-treatment imaging using a surrogate like Technetium-99m macroaggregated albumin (99mTc-MAA) is also frequently used for treatment planning.[1]
- Image Segmentation: The CT images are used to segment different organs and tissues, such as the liver, lungs, and tumors, to create a patient-specific anatomical model.[4]
- Activity and Density Mapping: The functional images (PET/SPECT) provide the spatial distribution of the Y-90 activity. The CT images are converted to a map of tissue densities.[4]
- Dosimetry Calculations:
 - Monte Carlo Simulation: The segmented anatomy, activity distribution, and density map are used as inputs for a Monte Carlo code (e.g., GATE, Geant4, TOPAS, MCNP).[1][4][6][7] The code simulates the transport of electrons emitted from Y-90 decay and calculates the energy deposited in each voxel of the patient model.
 - MIRD-based Calculation: The activity distribution is used to calculate the absorbed dose based on the MIRD formalism. This can be done at the organ level using the partition

model or at the voxel level using methods like the Voxel S-Value (VSV) convolution.[1][2][5]

- Comparison and Analysis: The dose distributions, dose-volume histograms (DVHs), and mean absorbed doses for various organs and tumors calculated by both methods are then compared to assess their agreement and discrepancies.


Phantom-Based Validation

For a more controlled validation, anthropomorphic or geometric phantoms are employed:

- Phantom Preparation: A physical phantom is filled with a known activity concentration of Y-90 in compartments representing different organs.[7][8] For in silico studies, digital phantoms like the MIRD-5 phantom or voxelized phantoms created from patient CT scans are used.[4][5][6]
- Imaging and Measurement: The physical phantom is imaged using PET/CT or SPECT/CT. For experimental validation, thermoluminescent dosimeters (TLDs) may be placed within the phantom to measure the absorbed dose directly.[7][8]
- Dosimetry Calculations: As with patient-specific studies, both Monte Carlo simulations and MIRD-based calculations are performed using the phantom's geometry and activity distribution.
- Validation: The calculated absorbed doses are then compared with the known activity concentrations and, if available, the direct measurements from TLDs.[7][8]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the typical workflow for the cross-validation of Monte Carlo and MIRD dosimetry for Y-90.

[Click to download full resolution via product page](#)

Cross-validation workflow for Y-90 dosimetry.

Conclusion

The cross-validation of Monte Carlo and MIRD dosimetry for Y-90 reveals distinct advantages and limitations for each method. While MIRD-based approaches offer computational speed and are well-established in clinical practice, they may lack the accuracy required for complex, heterogeneous scenarios. Monte Carlo simulations, recognized as the gold standard for accuracy, excel in providing patient-specific dosimetry that accounts for tissue inhomogeneities. The choice of method will ultimately depend on the specific application, the required level of accuracy, and the available computational resources. For research and the development of novel radiopharmaceuticals, the precision of Monte Carlo simulations is invaluable. For routine clinical use, advancements in computational power, such as GPU-accelerated Monte Carlo codes, are making this superior accuracy increasingly accessible.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pre- and post-treatment image-based dosimetry in 90Y-microsphere radioembolization using the TOPAS Monte Carlo toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing dosimetry in Y-90 microsphere radioembolization: GPU-accelerated Monte Carlo simulation versus conventional methods for high-volume setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Systematic investigation on the validity of partition model dosimetry for 90Y radioembolization using Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phantom validation of quantitative Y-90 PET/CT-based dosimetry in liver radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Yttrium-90 Dosimetry: Monte Carlo vs. MIRD]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217062#cross-validation-of-monte-carlo-and-mird-dosimetry-for-y-90>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com